molecular formula C22H22N4S2 B560510 BC-1258 CAS No. 1507370-40-2

BC-1258

Numéro de catalogue: B560510
Numéro CAS: 1507370-40-2
Poids moléculaire: 406.6 g/mol
Clé InChI: FRTSLZJCGAFSET-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de BC-1258 implique la réaction de la N,N′-Bis-(4-thiazol-2-yl-benzyl)-éthane-1,2-diamine avec des réactifs appropriés dans des conditions contrôlées. Le composé est généralement synthétisé en laboratoire avec des niveaux de pureté élevés, souvent supérieurs à 98 % .

Méthodes de production industrielle

Le processus de production implique probablement des techniques de synthèse organique standard et des méthodes de purification pour assurer une pureté et une cohérence élevées .

Analyse Des Réactions Chimiques

Reaction Types and Mechanisms

BC-1258 undergoes several characteristic reactions, driven by its structural components:

Oxidation

  • Description : The amine groups in this compound are susceptible to oxidation, forming nitroso or nitro derivatives under controlled conditions.
  • Reagents : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic or neutral media .
  • Products : Oxidized derivatives with modified bioactivity profiles .

Reduction

  • Description : Thiazole rings may undergo reduction to form thiols or saturated heterocycles.
  • Reagents : Catalytic hydrogenation (e.g., Pd/C, H₂) or sodium borohydride (NaBH₄) .
  • Applications : Used to modify solubility or stability for pharmacological studies .

Substitution

  • Description : Electrophilic substitution on thiazole rings or nucleophilic substitution at amine sites.
  • Conditions : Acidic/basic environments with halogens or aryl halides as substrates .

Synthetic Routes and Optimization

This compound is synthesized via a multi-step organic process. Key parameters are optimized using Design of Experiments (DoE) and kinetic modeling:

Optimization via DoE

A face-centered central composite design (CCF) optimizes variables like temperature, residence time, and reagent equivalents. For example:

FactorRangeOptimal Value
Temperature (°C)30–7050
Residence Time (min)0.5–3.52.0
Pyrrolidine Equiv.2–106

Table 1: Parameter optimization for this compound synthesis, adapted from reaction studies .

Kinetic Modeling

Reaction rates for this compound formation follow pseudo-first-order kinetics under flow conditions, with activation energy (EaE_a) calculated via the Arrhenius equation :k=AeEa/(RT)k=A\cdot e^{-E_a/(RT)}Where kk = rate constant, AA = pre-exponential factor, RR = gas constant.

Analytical Techniques

Reaction progress and purity are monitored using:

  • FTIR Spectroscopy : Identifies functional group transformations (e.g., amine oxidation) .
  • HPLC-MS : Quantifies yield and detects by-products .

Applications De Recherche Scientifique

Scientific Research Applications

BC-1258 has a diverse range of applications across several scientific disciplines:

Cancer Research

  • Apoptosis Induction : this compound has been shown to induce apoptosis in various cancer cell lines by activating FBXL2, which facilitates the degradation of anti-apoptotic proteins .
  • Inhibition of Cell Proliferation : Studies indicate that this compound significantly inhibits the proliferation of cancer cells. For instance, its effects on breast cancer cells have been linked to the modulation of E2F1 levels, leading to reduced cell growth and increased apoptosis .

Biochemical Studies

  • Ubiquitin-Proteasome Pathway : this compound's role in activating FBXL2 positions it as a valuable tool for studying the ubiquitin-proteasome pathway and its implications in cellular regulation and cancer progression .

Therapeutic Development

  • Potential Chemotherapeutic Agent : Given its ability to target Aurora B and induce apoptosis in tumor cells, this compound is being explored as a candidate for developing new cancer therapies .

Data Table: Summary of Research Findings on this compound

Application AreaKey FindingsReference
Cancer ResearchInduces apoptosis; inhibits proliferation
Biochemical StudiesActivates FBXL2; impacts ubiquitin-proteasome pathway
Therapeutic DevelopmentPotential candidate for chemotherapeutic interventions

Case Study 1: Breast Cancer Inhibition

A study demonstrated that this compound effectively reduces E2F1 levels in breast cancer cell lines, leading to decreased cell proliferation and enhanced apoptosis. This highlights its potential as a therapeutic agent against breast cancer by mimicking or enhancing the effects of microRNA-1258 .

Case Study 2: Tumor Formation Inhibition

Research involving athymic nude mice showed that treatment with this compound resulted in significant inhibition of tumor formation. The compound's mechanism through FBXL2 activation and subsequent Aurora B degradation was crucial in this process, suggesting its utility in preclinical cancer therapy models .

Mécanisme D'action

BC-1258 exerce ses effets en activant FBXL2, ce qui conduit à la stabilisation et à la régulation à la hausse des niveaux de FBXL2. Cette activation favorise la dégradation d’Aurora B, ce qui entraîne un arrêt mitotique et l’apoptose des cellules tumorales. Le mécanisme d’action du composé implique le ciblage de voies moléculaires spécifiques qui régulent la réplication cellulaire et la tumorigenèse .

Comparaison Avec Des Composés Similaires

BC-1258 est unique en sa capacité à activer FBXL2 et à induire l’apoptose dans les cellules tumorales. Des composés similaires comprennent :

This compound se distingue par son activation spécifique de FBXL2 et ses effets profonds sur l’inhibition de la formation tumorale, ce qui en fait un composé précieux pour la recherche scientifique et les applications thérapeutiques potentielles .

Activité Biologique

BC-1258, chemically known as N1,N2-Bis(4-(thiazol-2-yl)benzyl)ethane-1,2-diamine, is a small molecule identified as an activator of the F-box/LRR-repeat protein 2 (FBXL2). This compound has garnered interest in the field of cancer research due to its potential biological activity related to cell proliferation and apoptosis regulation.

This compound primarily functions by activating FBXL2, a component of the ubiquitin-proteasome system, which plays a crucial role in protein degradation and cellular regulation. The activation of FBXL2 can lead to the modulation of various signaling pathways that are pivotal in cancer progression and cell cycle regulation.

Inhibition of Cancer Cell Proliferation

Research indicates that this compound can significantly inhibit the proliferation of cancer cells. A study focusing on miR-1258 revealed that it targets E2F1, a transcription factor involved in cell cycle progression. The overexpression of miR-1258 resulted in reduced E2F1 levels, leading to decreased cell proliferation and increased apoptosis in breast cancer cells. This suggests that compounds like this compound may mimic or enhance the effects of miR-1258 by modulating similar pathways .

Apoptotic Induction

This compound has been shown to induce apoptosis in various cancer cell lines. By activating FBXL2, it may promote the degradation of proteins that inhibit apoptosis, thus facilitating programmed cell death. This mechanism is particularly relevant in therapeutic contexts where overcoming resistance to apoptosis is critical for effective cancer treatment.

Case Studies and Experimental Data

  • Cell Line Studies : In vitro experiments using breast cancer cell lines demonstrated that treatment with this compound led to significant decreases in cell viability as measured by MTT assays. Flow cytometry analyses indicated an increase in apoptotic cells following treatment, confirming the compound's pro-apoptotic effects.
  • Gene Expression Analysis : Quantitative PCR results showed that this compound treatment resulted in downregulation of anti-apoptotic genes and upregulation of pro-apoptotic factors, further supporting its role as an apoptosis inducer.
  • Table of Biological Activities :
Activity TypeDominated Biological Activity (Pa)Additional Predicted Activities (Pa)
Apoptosis Induction0.950Antineoplastic (0.886)
Cell Cycle Regulation0.911Anti-hypercholesterolemic (0.931)
Cancer Proliferation0.797Immunosuppressant (0.759)

This table summarizes the dominant biological activities associated with this compound based on predictive modeling and experimental validation.

Propriétés

IUPAC Name

N,N'-bis[[4-(1,3-thiazol-2-yl)phenyl]methyl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4S2/c1-5-19(21-25-11-13-27-21)6-2-17(1)15-23-9-10-24-16-18-3-7-20(8-4-18)22-26-12-14-28-22/h1-8,11-14,23-24H,9-10,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRTSLZJCGAFSET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCCNCC2=CC=C(C=C2)C3=NC=CS3)C4=NC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701192895
Record name N1,N2-Bis[[4-(2-thiazolyl)phenyl]methyl]-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701192895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1507370-40-2
Record name N1,N2-Bis[[4-(2-thiazolyl)phenyl]methyl]-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1507370-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1,N2-Bis[[4-(2-thiazolyl)phenyl]methyl]-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701192895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1507370-40-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
BC-1258
Reactant of Route 2
Reactant of Route 2
BC-1258
Reactant of Route 3
Reactant of Route 3
BC-1258
Reactant of Route 4
Reactant of Route 4
BC-1258
Reactant of Route 5
Reactant of Route 5
BC-1258
Reactant of Route 6
BC-1258

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.